Product packaging for InsB 9-23(Cat. No.:)

InsB 9-23

Cat. No.: B1574842
M. Wt: 1645.90
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Autoantigen Discovery

The journey to understanding autoimmune diseases like Type 1 Diabetes has been a progressive unraveling of the complex interplay between the immune system and the body's own tissues. A pivotal moment in this journey was the identification of specific self-molecules, or autoantigens, that are targeted by the immune system. The detection of autoantibodies reactive with pancreatic islets provided the initial strong evidence for an autoimmune basis of T1D. researchgate.net Over the decades, researchers have identified several key autoantigens, including insulin (B600854), GAD65, IA-2, and GRP78. researchgate.net Among these, insulin and its derivatives have been a primary focus, as insulin is the only autoantigen exclusively expressed by the pancreatic beta cells that are destroyed in T1D. biorxiv.org This focus ultimately led to the identification of specific fragments of the insulin molecule that are particularly potent in stimulating an autoimmune response.

Significance as an Immunodominant Epitope

Within the insulin molecule, the 15-amino acid peptide corresponding to the 9-23 sequence of the B chain, known as InsB 9-23, has been identified as an immunodominant epitope. biorxiv.orgnih.govpnas.org This means that it is a primary target recognized by the T lymphocytes that drive the autoimmune attack in T1D. nih.gov In the nonobese diabetic (NOD) mouse, the most established animal model for T1D, a remarkable majority—over 90%—of the CD4+ T cells that react against insulin specifically target the this compound epitope. biorxiv.orgnih.govpnas.org Crucially, similar this compound-specific T-cell responses have also been identified in the peripheral blood and pancreatic islets of human patients with T1D, highlighting the striking similarities in the autoimmune targets between the mouse model and the human disease. biorxiv.orgnih.govpnas.org This shared immunodominance makes this compound an invaluable tool for studying the pathogenesis of T1D and for developing targeted immunotherapies. nih.gov

Role in T Cell-Mediated Autoimmune Pathogenesis

The destruction of insulin-producing beta cells in T1D is primarily mediated by autoreactive T cells. diabetesjournals.org this compound plays a critical role in initiating and propagating this destructive process. Both CD4+ and CD8+ T cells have been implicated in the autoimmune destruction of pancreatic beta cells, and this compound is a key target for both of these T cell subsets. diabetesjournals.org

Studies in NOD mice have been instrumental in elucidating the role of this compound-specific T cells. These T cells are found to infiltrate the pancreatic islets, the site of beta cell destruction. frontiersin.org The presence of these cells is not only a hallmark of the disease but is also required for its development. nih.gov Research has shown that T cells specific for this compound can induce diabetes when transferred into diabetes-free NOD mice. frontiersin.orgnih.gov

Furthermore, the interaction between this compound, the Major Histocompatibility Complex (MHC) class II molecules that present it, and the T cell receptor (TCR) is a subject of intense investigation. The murine I-A g7 and human DQ8 MHC-II molecules, both associated with T1D susceptibility, can present the this compound peptide in multiple registers, or positions. frontiersin.orgnih.gov This flexibility in presentation may influence the nature and strength of the T cell response. frontiersin.org Interestingly, modifications to the this compound peptide can enhance its binding to MHC molecules and increase its ability to stimulate T cells, providing further insights into the molecular basis of its immunogenicity. frontiersin.org

Summary of this compound Specific T Cell Responses in T1D Models
T Cell TypeKey FindingsReferences
CD4+ T CellsRecognize this compound presented by MHC class II molecules. frontiersin.org Over 90% of insulin-specific CD4+ T cells in NOD mice are specific for this compound. nih.gov Required for the development of T1D in NOD mice. nih.gov nih.govfrontiersin.org
CD8+ T CellsRecognize a portion of the this compound sequence (InsB 15-23) presented by MHC class I molecules. diabetesjournals.org Play a primary role in beta cell mass erosion. diabetesjournals.org diabetesjournals.org
Regulatory T Cells (Tregs)A larger proportion of this compound-specific CD4+ T cells may adopt a suppressive Treg phenotype compared to T cells specific for other autoantigens. frontiersin.org Antigen-specific therapies using this compound can induce Tregs. diabetesjournals.orgnih.gov diabetesjournals.orgfrontiersin.orgnih.gov

The activation of this compound-specific T cells is a critical step leading to the destruction of pancreatic beta cells. Once activated, these T cells migrate to the pancreas and infiltrate the islets of Langerhans, a process known as insulitis. pnas.org Within the islets, CD4+ T cells help to orchestrate the autoimmune attack, while CD8+ T cells are thought to be the primary executioners of beta cells. diabetesjournals.org

The interaction of this compound-specific T cells with antigen-presenting cells (APCs) within the pancreatic lymph nodes and the islets themselves is crucial for the initiation and amplification of the autoimmune response. frontiersin.org The production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), by these T cells further contributes to the inflammatory environment and beta cell damage. nih.gov Studies have demonstrated that the adoptive transfer of human T cells engineered to recognize the HLA-DQ8-restricted this compound epitope can induce insulitis and diabetes in humanized mice, providing direct evidence for their pathogenic role. pnas.org

Overview of Research Trajectories and Paradigms

Research on this compound has evolved from its initial identification as a key autoantigen to more nuanced investigations into its role in disease pathogenesis and its potential as a therapeutic target. A significant area of current research is the concept of "molecular mimicry," which hypothesizes that exposure to microbial peptides that resemble self-antigens like this compound could trigger or exacerbate autoimmunity. biorxiv.orgpnas.org For instance, a peptide from the gut commensal bacterium Parabacteroides distasonis has been shown to activate this compound-specific T cells and accelerate diabetes onset in NOD mice. biorxiv.orgpnas.orgadameetingnews.org

Another major research trajectory is the development of antigen-specific immunotherapies aimed at inducing tolerance to this compound. diabetesjournals.orgresearchgate.net The goal of these therapies is to "re-educate" the immune system to recognize this compound as "self" and thereby halt the autoimmune destruction of beta cells. nih.gov Approaches being explored include the administration of the this compound peptide itself or the use of gene therapy to express the peptide in specific tissues to induce regulatory T cells. diabetesjournals.orgnih.gov The understanding that this compound is a dominant initiating epitope, with the autoimmune response potentially spreading to other epitopes over time, has important implications for the timing and design of such therapies. researchgate.net

Key Research Trajectories Involving this compound
Research AreaDescriptionKey FindingsReferences
Molecular MimicryInvestigates how microbial peptides resembling this compound may trigger or modify the autoimmune response.A peptide from Parabacteroides distasonis can activate this compound-specific T cells and accelerate diabetes in NOD mice. biorxiv.orgpnas.orgpnas.orgadameetingnews.org biorxiv.orgpnas.orgpnas.orgadameetingnews.org
Antigen-Specific ImmunotherapyAims to induce immune tolerance to this compound to halt the autoimmune attack on beta cells.Administration of this compound can induce regulatory T cells and protect against diabetes in NOD mice. diabetesjournals.orgnih.gov this compound is a dominant initiating epitope, suggesting early intervention may be more effective. researchgate.net diabetesjournals.orgnih.govresearchgate.net
Epitope SpreadingExamines how the autoimmune response can broaden from the initial target (this compound) to other autoantigens over time.While this compound is a key initiating epitope, responses to other insulin epitopes emerge as the disease progresses. researchgate.net researchgate.net

Properties

Molecular Formula

C₇₂H₁₁₆N₂₀O₂₂S₁

Molecular Weight

1645.90

sequence

One Letter Code: SHLVEALYLVCGERG

Synonym

Insulin B chain (9-23)

Origin of Product

United States

Immunobiology and Recognition of Insb 9 23

Antigen Processing and Presentation

The intricate process of antigen processing and presentation by antigen-presenting cells (APCs) dictates the repertoire of peptides displayed on MHC molecules, thereby influencing T cell activation and differentiation. In T1D, defects or alterations in this pathway can lead to the escape of autoreactive T cells and the progression of disease diabetesjournals.org.

Major Histocompatibility Complex (MHC) Binding and Stability

MHC class II molecules are instrumental in presenting processed peptide antigens to CD4+ T cells, a mechanism essential for orchestrating adaptive immune responses and preserving self-tolerance researchgate.netfrontiersin.org. Genetic susceptibility to T1D is strongly linked to specific MHC class II haplotypes. In humans, the HLA-DR3/DR4 and DQ8/DQ2 combinations are associated with increased disease predisposition, while in NOD mice, the I-A^g7 haplotype is a prerequisite for spontaneous diabetes development diabetesjournals.org. Both human HLA-DQ8 and murine I-A^g7 MHC-II molecules accommodate peptides through a core binding region of nine amino acids frontiersin.orgresearchgate.net.

The 15-amino acid InsB 9-23 peptide exhibits the capacity to bind to MHC-II molecules in various orientations, termed "registers" frontiersin.orgresearchgate.netresearchgate.net. Research has identified three potential registers (R1-R3) for this compound within the binding groove of I-A^g7 or HLA-DQ8 nih.govresearchgate.net. A key determinant of the stability of the peptide:MHC-II interaction, particularly for I-A^g7 and DQ8, is the presence of a negatively charged residue at peptide position 9 (P9) frontiersin.orgresearchgate.net. This preference is attributed to a polymorphism at position 57 of the β-chain in T1D-susceptible HLA-II alleles, where a negatively charged aspartic acid is replaced by a neutral amino acid. This substitution creates an exposed positively charged surface that alters the P9 pocket's binding characteristics frontiersin.orgresearchgate.net.

Despite the native this compound peptide possessing a positively charged arginine residue at P9, which results in an unfavorable binding affinity for the I-A^g7 binding pocket in register 3 (R3), a substantial proportion of identified this compound-specific T cell clones demonstrate responsiveness to the insulin (B600854) peptide bound in this register researchgate.netresearchgate.net. Studies suggest that the development of autoreactive T-lymphocytes to insulin is contingent upon the recognition of this compound in register 1 frontiersin.org. Conversely, T cells specific for register 2 are believed to undergo deletion in the thymus frontiersin.org. Notably, the majority of this compound-specific CD4+ T cells found in the periphery recognize insulin when it is bound in the less common register 3 oup.com.

Table 1: this compound Binding Characteristics to MHC Molecules

MHC MoleculePeptide LengthCore Binding Amino AcidsKey Binding ResidueImpact of P9 PolymorphismCommon Registers
I-A^g7 (murine)15 amino acids9 amino acids (core)P9 (negatively charged preferred)Position 57 of β-chain has neutral amino acid, altering P9 pocket frontiersin.orgresearchgate.net.R1, R2, R3 nih.govfrontiersin.orgresearchgate.net
HLA-DQ8 (human)15 amino acids9 amino acids (core)P9 (negatively charged preferred)Position 57 of β-chain has neutral amino acid, altering P9 pocket frontiersin.orgresearchgate.net.R1, R2, R3 researchgate.net

Modifications to the this compound peptide can profoundly influence its MHC binding characteristics and subsequent T cell recognition. For example, a tyrosine-to-alanine point mutation at position 16 (Y16A) within the insulin B-chain of NOD mice has been shown to prevent I-A^g7 binding and antigen presentation, thereby conferring protection against autoimmune diabetes frontiersin.orgfrontiersin.org. This tyrosine residue at position 16 is recognized as a critical T-cell receptor (TCR) contact residue nih.gov.

Furthermore, strategic modifications to the C-terminus of the this compound peptide can yield "superagonists" for T cells researchgate.netresearchgate.net. Specifically, the mutation of arginine (R) at position 22 (corresponding to P9 in the binding register) to glutamic acid (E) (R22E) dramatically enhances peptide binding to MHC-II I-A^g7 by approximately 100-fold researchgate.netresearchgate.net. This R22E mutation converts an unfavorable positively charged arginine into an optimal negatively charged, acidic residue, facilitating stable binding in the immunogenic register 3 researchgate.netresearchgate.netresearchgate.net. This modified peptide, known as the register 3A (Reg3A) mimotope, is highly stimulatory for insulin-reactive T cells researchgate.netresearchgate.netnih.gov. Another modification, the introduction of glycine (B1666218) (G) at the P8 position (replacing glutamic acid), termed register 3B (Reg3B), alters the side chain's interaction with TCRs researchgate.netresearchgate.net. These distinct modified peptides can identify and characterize specific fractions of this compound T cell clones researchgate.netresearchgate.net.

Table 2: Impact of this compound Peptide Modifications on MHC Binding

ModificationPositionEffect on MHC Binding/T Cell ReactivityRelevant MHC/TCR InteractionReference
Y16A mutationTyrosine 16Prevents I-A^g7 binding and presentation; protects from diabetes frontiersin.orgfrontiersin.org.Critical TCR contact residue nih.gov. nih.govfrontiersin.orgfrontiersin.org
R22E mutationArginine 22 (P9)Improves I-A^g7 binding ~100-fold; creates Reg3A mimotope researchgate.netresearchgate.net.Changes unfavorable positive charge to optimal negative charge at P9 researchgate.netresearchgate.net. researchgate.netresearchgate.netresearchgate.netnih.gov
P8G mutationGlutamic acid at P8Alters side chain interaction with TCRs; defines Reg3B researchgate.netresearchgate.net.Specific for distinct T cell clones researchgate.netresearchgate.net. researchgate.netresearchgate.net

Antigen-Presenting Cell (APC) Interactions

Antigen-presenting cells (APCs) are indispensable for the presentation of self-antigens to T cells, a process that is fundamental for either inducing immunological tolerance or initiating autoimmune responses diabetesjournals.org. Professional APCs, including dendritic cells (DCs), macrophages, and B cells, are extensively studied for their roles in this context diabetesjournals.orgfrontiersin.org.

Dendritic cells (DCs) are professional APCs that play a crucial role in the processing and presentation of antigens, including this compound, to T cells diabetesjournals.orgfrontiersin.orgaai.org. In the NOD mouse model, myeloid DCs have demonstrated the capacity to process and present this compound aai.org. Studies have shown that DCs treated with anti-mCD205/Ins2, which links proinsulin epitopes, can effectively process and present these antigens to T cells, leading to the release of IL-2 from cognate T cell hybridomas aai.org. This highlights the functional ability of DCs to present proinsulin-derived epitopes, which include those related to this compound.

Furthermore, the efficiency of antigen processing and presentation by DCs can be influenced by genetic factors and specific antigen uptake mechanisms. For instance, in a NOD mouse model where myeloid DCs transgenically express human CD205 (hCD205), these DCs are capable of processing and presenting antigens delivered via hCD205 on both MHC class I and class II molecules, thereby enabling the modulation of both CD4+ and CD8+ T cell responses aai.org. This suggests that targeted antigen delivery to DCs represents a promising avenue for modulating T cell responses specific to this compound.

Hepatocytes, while not typically categorized as professional APCs, have been investigated as a site for antigen delivery to induce antigen-specific tolerance, particularly in the context of T1D and this compound frontiersin.orgfrontiersin.orgdiabetesjournals.orgresearchgate.net. The liver possesses inherent tolerogenic properties, making it an attractive target for restricting autoantigen expression to specific tissues and avoiding undesirable expression in activated APCs frontiersin.orgfrontiersin.org.

Research has demonstrated that the intravenous administration of lentiviral vectors (LVs) encoding the this compound epitope (LV.InsB) can lead to the specific expression of this autoantigen within hepatocytes frontiersin.orgfrontiersin.orgdiabetesjournals.orgresearchgate.net. This hepatocyte-mediated expression of this compound has been shown to halt β-cell destruction in prediabetic NOD mice by promoting the generation of this compound-specific FoxP3+ T regulatory cells (Tregs) frontiersin.orgfrontiersin.orgdiabetesjournals.orgresearchgate.net. This approach initiates an immunoregulatory program that encompasses the abortive activation of InsB-specific CD8+ T cells and the induction of InsB-specific FoxP3+ Tregs, culminating in a sustained state of InsB-specific active tolerance diabetesjournals.org. The this compound-specific Tregs are initially induced in the liver before migrating to the pancreatic lymph nodes, where the antigen is presented to T cells researchgate.net. This strategy has proven effective in preventing spontaneous T1D and, when combined with anti-CD3 monoclonal antibody therapy, can even reverse recent-onset T1D in mice diabetesjournals.orgresearchgate.netnih.gov.

Table 3: Antigen-Presenting Cell (APC) Interactions with this compound

APC TypeRole in this compound PresentationMechanism/OutcomeReference
Dendritic Cells (DCs)Process and present this compound and proinsulin-derived epitopes.Functional processing and presentation to T cells, leading to IL-2 release aai.org. Can be targeted for antigen delivery via hCD205 aai.org. diabetesjournals.orgfrontiersin.orgaai.org
HepatocytesEctopic expression of this compound via gene transfer (e.g., lentiviral vectors).Induces this compound-specific FoxP3+ Tregs, leading to tolerance and prevention/reversal of T1D frontiersin.orgfrontiersin.orgdiabetesjournals.orgresearchgate.net. frontiersin.orgfrontiersin.orgdiabetesjournals.orgresearchgate.netnih.gov

Epitope Mapping and Mimicry

Hybrid Insulin Peptides as Neo-Epitopes

The concept of hybrid insulin peptides (HIPs) has emerged as a significant advancement in understanding the immunogenicity of insulin in T1D. HIPs are novel neo-epitopes formed through a unique post-translational modification involving peptide fusion, where fragments of insulin (either from the C-peptide or B-chain) covalently link with peptides derived from other proteins found within beta-cell secretory granules tesisenred.netnih.gov. This process provides a mechanism by which proinsulin, the precursor to insulin, can become a source of highly antigenic epitopes for autoreactive T cells tesisenred.net.

These hybrid peptides are hypothesized to bypass central tolerance mechanisms because they are not expressed in the thymus, allowing high-affinity T cells specific for these neo-epitopes to escape into the periphery and contribute to the breakdown of beta-cell tolerance tesisenred.net.

Detailed research findings illustrate the potent antigenicity of HIPs:

Mechanisms of Immune Regulation Mediated by Insb 9 23

Regulatory T Cell (Treg) Induction and Function

Administration of InsB 9-23, particularly in preclinical models of autoimmune diabetes, has been shown to effectively induce a population of Tregs that can control the progression of the disease. nih.govresearchgate.net These induced Tregs are crucial for establishing a state of antigen-specific tolerance, thereby preventing the destruction of insulin-producing cells. diabetesjournals.orgdiabetesjournals.org

The Tregs induced by this compound are characterized by the expression of the transcription factor FoxP3 (forkhead box P3), which is a lineage-defining marker for these regulatory cells. nih.govresearchgate.net Studies have demonstrated that therapies involving this compound lead to an increased frequency and number of CD4+FoxP3+ Tregs in various lymphoid and non-lymphoid tissues, including the spleen, pancreatic lymph nodes, and within the pancreatic islets themselves. diabetesjournals.orgnih.govnih.gov

These this compound-specific Tregs exhibit a distinct phenotype associated with their regulatory function. In addition to FoxP3, they are often characterized by high surface expression of CD25 (the alpha chain of the IL-2 receptor) and low to negative expression of CD127. diabetesjournals.orgnih.gov Furthermore, markers associated with thymically derived Tregs, such as Helios and Neuropilin-1 (Nrp-1), have been observed on these cells, suggesting a stable regulatory phenotype. nih.gov The functional capacity of these induced Tregs has been confirmed through adoptive transfer experiments, where the transfer of CD4+CD25+ T cells from this compound-protected mice was able to confer protection from diabetes to recipient animals. nih.gov

MarkerExpression LevelSignificanceSource
CD4PositiveLineage marker for helper T cells, including Tregs. nih.gov
FoxP3Positive/HighMaster transcriptional regulator for Treg development and function. nih.govresearchgate.net
CD25 (IL-2Rα)HighComponent of the high-affinity IL-2 receptor, crucial for Treg survival and function. diabetesjournals.orgnih.gov
CD127 (IL-7Rα)Low/NegativeDownregulation is characteristic of committed Tregs. diabetesjournals.orgnih.gov
HeliosPositiveAssociated with thymically derived and stable Tregs. nih.gov
Neuropilin-1 (Nrp-1)PositiveMarker associated with thymically derived Tregs and implicated in their function. nih.gov

The this compound-induced Tregs employ several mechanisms to suppress the autoimmune response and protect against the destruction of pancreatic β-cells.

A primary mechanism by which this compound-induced Tregs mediate their suppressive function is through the secretion of inhibitory cytokines, most notably Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1). nih.gov Studies have shown that the protective effect of this compound immunization is lost upon neutralization of IL-10. nih.gov These Tregs, particularly the CD4+CD25+ population, are significant producers of IL-10. nih.gov IL-10 has pleiotropic immunosuppressive effects, including the inhibition of pro-inflammatory cytokine production by effector T cells and the dampening of antigen-presenting cell function. nih.gov While the direct role of TGF-β1 was not explicitly detailed in all studies, it is recognized as a key mediator of Treg function in vivo. nih.govfrontiersin.org

CytokineRole in SuppressionExperimental EvidenceSource
Interleukin-10 (IL-10)Inhibits pro-inflammatory cytokine production, suppresses effector T cell proliferation and function.Neutralization of IL-10 abrogates the protective effect of this compound therapy. This compound-induced Tregs are high producers of IL-10. nih.govfrontiersin.org
Transforming Growth Factor-beta 1 (TGF-β1)Promotes Treg differentiation and function, inhibits effector T cell activity.Recognized as a critical mediator of Treg function in vivo, though its direct role in all this compound models was not always the primary focus. nih.govscienceopen.com

In addition to cytokine secretion, Tregs can suppress effector immune cells through direct cell-to-cell contact. nih.gov One of the key molecules involved in this process is the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). nih.gov CTLA-4 is constitutively expressed on Tregs and plays a crucial role in their suppressive activity. jci.org It functions by binding to CD80 and CD86 on antigen-presenting cells with higher affinity than the co-stimulatory molecule CD28, thereby limiting the activation of effector T cells. frontiersin.orgjci.org While the direct and specific role of CTLA-4 in the context of this compound-induced Tregs requires further detailed elucidation, it is established as one of the most important mediators of Treg function in vivo. nih.gov

The development and stability of this compound-specific Tregs are influenced by several factors, including the nature of the antigen and the context of its presentation. The affinity of the T cell receptor (TCR) for the this compound peptide presented by MHC class II molecules plays a significant role. nih.gov It has been observed that higher affinity TCR interactions can favor the development of Foxp3+ Tregs. nih.govnih.gov

Ectopic expression of the this compound peptide in the thymus has been shown to promote the development of Foxp3+ Tregs rather than leading to the deletion of self-reactive T cells. nih.gov This suggests that the availability and stability of the peptide-MHC complex during T cell development are critical determinants of Treg induction. nih.gov Furthermore, the stability of the Foxp3 expression in these induced Tregs is crucial for their long-term suppressive function. Markers like Helios and Nrp-1 are associated with a more stable Treg phenotype. nih.gov The local cytokine milieu, including the presence of TGF-β, can also influence the differentiation of naive T cells into Tregs. scienceopen.complos.org

Mechanisms of Suppression

Effector T Cell Anergy and Deletion

A primary mechanism by which this compound-based therapies regulate the autoimmune response is by inducing a state of anergy, or functional unresponsiveness, in autoreactive effector T cells. nih.govresearchgate.net Studies have shown that a significant portion of the endogenous insulin-specific CD4+ T cells in NOD mice, which are predominantly reactive to the this compound peptide, display an anergic phenotype. nih.gov This suggests a natural, albeit insufficient, process of peripheral tolerance induction that can be therapeutically enhanced.

Tolerogenic immunization with the this compound peptide has been demonstrated to prevent or delay the onset of T1D in NOD mice. nih.gov This protective effect is associated with the inhibition of pathogenic T cell proliferation and the induction of anergy. researchgate.net For instance, therapies combining lentiviral vector-mediated expression of this compound in hepatocytes with an anti-CD3 monoclonal antibody resulted in T-cell unresponsiveness to subsequent this compound stimulation. diabetesjournals.orgnih.gov This approach not only halts the destruction of pancreatic β-cells but also leads to a state of long-lasting, antigen-specific active tolerance. diabetesjournals.org

Furthermore, the induction of tolerance to this compound can lead to a reduction in the activity of other auto-reactive T cells, a phenomenon known as epitope spreading. Immunization with this compound in NOD mice was associated with reduced numbers of CD8+ T cells specific for other islet antigens, such as islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP). nih.gov This suggests that inducing tolerance to a dominant epitope can suppress the broader autoimmune response. Some therapeutic strategies have also pointed towards the abortive activation and potential deletion of InsB-specific CD8+ T cells. diabetesjournals.org

Table 1: Research Findings on this compound and T Cell Anergy/Deletion
Experimental ApproachKey FindingsModel SystemReference
MHC Class II Tetramer TrackingThe majority of antigen-experienced this compound-specific CD4+ T cells in the pancreatic lymph nodes of young NOD mice display an anergic phenotype.NOD Mice nih.gov
Lentiviral Gene Transfer (this compound) + Anti-CD3 mAbCured mice showed T-cell unresponsiveness to this compound stimulation; therapy triggers an immunoregulatory program including abortive activation of InsB-specific CD8+ T cells.NOD Mice diabetesjournals.orgnih.gov
Subcutaneous Immunization (this compound/IFA)Associated with a reduction of auto-reactive CD8+ T cells of other specificities (e.g., IGRP-specific).NOD Mice nih.gov
Antigen-Specific Therapy (General)Leads to inhibition of pathogenic T cell proliferation and induction of anergy.NOD Mice researchgate.net

Modulation of Costimulatory Pathways (e.g., PDL1, CD28)

The immunoregulatory effects of this compound are also mediated through the modulation of T cell costimulatory pathways, which are critical for determining the outcome of T cell activation versus tolerance. The Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway is a key inhibitory axis involved in maintaining peripheral tolerance. researchgate.net Research has revealed that the therapeutic efficacy of this compound-based treatments can be dependent on this pathway. In studies where diabetic NOD mice were treated with a combination of this compound gene transfer and anti-CD3 antibodies, the PD-1/PD-L1 pathway was shown to play a crucial role in controlling the recurrence of autoimmunity. diabetesjournals.orgdiabetesjournals.org This complex mechanism of immune regulation involves the cooperation of regulatory T cells (Tregs) and PD-L1 costimulation to control diabetogenic effector cells. diabetesjournals.orgnih.gov

The CD28 costimulatory pathway, which provides a critical second signal for naive T cell activation, is another target for modulation. nih.govresearchgate.net While direct modulation of CD28 by the this compound peptide itself is less characterized, experimental setups frequently involve manipulating this pathway to understand T cell responses. For example, in vitro restimulation of T cells with anti-CD3 and anti-CD28 antibodies is a standard method to assess cytokine production and the functional state of T cells from this compound-treated animals. nih.gov Furthermore, studies utilizing NOD mice deficient in CD28 (NOD.CD28-/-) have been instrumental in testing the efficacy of antigen-specific therapies, such as those involving Tregs engineered to target the this compound peptide presented by MHC class II molecules. frontiersin.orgresearchgate.net These models highlight the importance of the costimulatory environment in which the this compound peptide is presented to the immune system.

Table 2: Research Findings on this compound and Costimulatory Pathways
PathwayExperimental ContextKey FindingsModel SystemReference
PD-L1Combination therapy with LV.this compound and anti-CD3 mAb.The PD-1/PD-L1 pathway cooperates with Tregs to control diabetogenic cells and prevent the recurrence of autoimmunity.NOD Mice diabetesjournals.orgnih.govdiabetesjournals.org
CD28In vitro T cell stimulation after in vivo this compound immunization.Anti-CD3/CD28 stimulation is used to assess the functional capacity (e.g., cytokine production) of T cells.NOD Mice nih.gov
CD28Testing of InsB:R3-specific CAR-Tregs.NOD.CD28-/- mice, which have a more aggressive T1D, are used to test the protective effects of antigen-specific Treg therapies.NOD.CD28-/- Mice frontiersin.orgresearchgate.net

Preclinical Research on Insb 9 23 Based Immunotherapies Animal Models and in Vitro

Antigen-Specific Tolerance Induction Strategies

Peptide Immunization Formulations (e.g., InsB 9-23/IFA)

Subcutaneous immunization with this compound formulated in Incomplete Freund's Adjuvant (IFA) has been extensively studied in NOD mice. This approach aims to modulate the immune response to this compound, shifting it from a pathogenic to a tolerogenic one. Research has shown that this formulation can protect NOD mice from developing diabetes, particularly when administered at various prediabetic stages. nih.govfrontiersin.org The protective effect is associated with the induction of regulatory T cells (Tregs) that can suppress the autoimmune response. nih.gov

Studies have demonstrated that a single immunization with this compound/IFA can protect a significant percentage of NOD mice from diabetes, even when administered at advanced stages of insulitis. frontiersin.org This protection is linked to an increase in the frequency and number of CD4+CD25+FoxP3+ Tregs in the pancreatic lymph nodes. nih.govnih.gov Furthermore, adoptive transfer of CD4+CD25+ T cells from mice protected by this compound/IFA immunization can confer protection to recipient NOD mice, highlighting the crucial role of these regulatory cells. nih.gov The mechanism of tolerance induction by this compound/IFA involves the production of anti-inflammatory cytokines such as IL-10. nih.gov While this approach has shown promise, its efficacy can be influenced by the timing of administration and the progression of the disease. frontiersin.org

Study FocusAnimal ModelKey FindingsReference
Protection at different prediabetic stagesNOD miceA single subcutaneous injection of this compound/IFA protected the majority of mice when given at 9 weeks of age. nih.gov
Mechanism of protectionNOD miceImmunization increased the numbers of regulatory T cells (Tregs) and the protective effect was lost after neutralization of IL-10 or IFN-γ. frontiersin.org
Role of Tregs in protectionNOD miceAdoptive transfer of CD4+CD25+ T cells from protected mice conferred protection to new recipient mice. nih.gov
Impact on islet allograft survivalNOD miceThis compound/IFA immunization significantly prolonged the survival of syngeneic pancreatic islets. nih.gov

Gene Therapy Approaches for Antigen Delivery

Gene therapy offers a novel approach to induce tolerance by achieving sustained, localized expression of autoantigens like this compound. The liver is a primary target for this strategy due to its inherent tolerogenic properties.

Lentiviral vectors have been engineered to selectively express this compound in hepatocytes. nih.govdiabetesjournals.org This targeted expression leads to the induction of antigen-specific tolerance and can prevent the development of T1D in NOD mice. diabetesjournals.org The underlying mechanism involves the generation of this compound-specific FoxP3+ Tregs, which play a crucial role in halting the destruction of β-cells. nih.govdiabetesjournals.org

Research has shown that this approach not only prevents diabetes in prediabetic mice but can also reverse recent-onset T1D when combined with a sub-optimal dose of an anti-CD3 monoclonal antibody. diabetesjournals.org The induced Tregs are found in the pancreatic lymph nodes and are capable of suppressing the activity of diabetogenic effector T cells. nih.gov Splenocytes from mice treated with the lentiviral vector carrying the this compound gene can prevent diabetes when transferred to other mice, demonstrating the antigen-specific nature of the induced tolerance. diabetesjournals.org

VectorTarget CellsOutcome in Animal ModelsMechanism of ActionReference
Lentiviral vectorHepatocytesHalted islet immune cell infiltration and protected from T1D in NOD mice.Induction of this compound-specific FoxP3+ regulatory T cells (Tregs). diabetesjournals.org
Lentiviral vector + anti-CD3 mAbHepatocytesReversed recent-onset T1D in NOD mice.Combination of Treg induction and modulation of effector T cells. diabetesjournals.org

Plasmid DNA (pDNA) vaccination is another gene-based strategy for inducing tolerance to this compound. researchgate.net This approach involves the administration of a plasmid encoding the this compound peptide, leading to its expression by host cells and presentation to the immune system in a non-inflammatory context. Preclinical studies in NOD mice have shown that pDNA vaccines expressing this compound can significantly reduce the incidence of diabetes. nih.gov

The goal of this approach is to engage and anergize or delete autoreactive T cells specific for this compound, or to induce the formation of regulatory T cells. The efficacy of pDNA vaccination can be influenced by the route of administration and the specific design of the plasmid vector. nih.gov Some studies have explored the use of multi-epitope DNA vaccines that include this compound along with other β-cell antigens to broaden the therapeutic effect.

Nanoparticle-Mediated Antigen Presentation

Nanoparticles offer a versatile platform for the targeted delivery of autoantigens like this compound to antigen-presenting cells (APCs) in a manner that promotes tolerance. By controlling the size, charge, and surface properties of the nanoparticles, it is possible to influence their uptake by specific APC subsets and to modulate the subsequent immune response.

Preclinical studies have demonstrated that nanoparticles encapsulating this compound can prevent the onset of T1D in NOD mice. nih.gov These nanoparticles can be designed to be taken up by tolerogenic APCs, which then present the this compound peptide to T cells in the absence of co-stimulatory signals, leading to T cell anergy or the induction of Tregs. Some nanoparticle formulations have included additional tolerogenic agents, such as vitamin D3, to further enhance the regulatory immune response. nih.gov The use of nanoparticles allows for the co-delivery of the autoantigen with immunomodulatory molecules, providing a powerful tool for inducing antigen-specific tolerance.

Cell-Based Immunotherapies

Cell-based immunotherapies for T1D aim to use a patient's own cells, modified or treated ex vivo, to restore tolerance to β-cell antigens like this compound.

One promising approach involves the use of regulatory T cells (Tregs). Studies in NOD mice have shown that the adoptive transfer of Tregs can prevent and even reverse T1D. mdpi.com More specifically, Tregs that are engineered to express a chimeric antigen receptor (CAR) targeting the complex of this compound and the MHC class II molecule I-Ag7 have been shown to delay the onset of diabetes in NOD mice. nih.govfrontiersin.org These antigen-specific Tregs can home to the pancreas and pancreatic lymph nodes where they suppress the autoimmune response against β-cells. nih.govfrontiersin.org A single infusion of these engineered Tregs demonstrated a significant protective effect. nih.gov

Another cell-based strategy involves the use of tolerogenic dendritic cells (DCs). These are specialized APCs that can be generated ex vivo by treating them with various agents to induce a tolerogenic phenotype. When loaded with this compound, these DCs can present the antigen to T cells in a manner that promotes tolerance rather than immunity. nih.govdiabetesjournals.org Preclinical studies have shown that the administration of this compound-loaded tolerogenic DCs can prevent T1D in NOD mice. nih.gov

Adoptive transfer of T cells engineered to express a T-cell receptor (TCR) specific for this compound has also been explored in humanized mouse models. pnas.org In these studies, the transfer of human CD4+ T cells expressing an this compound-specific TCR was shown to induce insulitis and diabetes, confirming the pathogenic potential of these cells. pnas.org This model provides a valuable tool for studying the mechanisms of T1D and for testing the efficacy of novel immunotherapies targeting this compound-specific T cells.

Cell TypeTherapeutic StrategyAnimal ModelKey FindingsReference
Regulatory T cells (Tregs)Adoptive transfer of CAR-Tregs specific for InsB:9-23-I-Ag7NOD miceDelayed onset of T1D, with a significant percentage of mice remaining euglycemic. nih.govfrontiersin.org
Dendritic cells (DCs)Administration of this compound-loaded tolerogenic DCsNOD micePrevention of T1D. nih.gov
CD4+ T cellsAdoptive transfer of human T cells with this compound-specific TCRHumanized miceInduced insulitis and diabetes, demonstrating the pathogenic role of these cells. pnas.org

Compound Names

Adoptive Transfer of Engineered Regulatory T Cells (EngTregs)

The adoptive transfer of regulatory T cells (Tregs) engineered to recognize the this compound peptide has emerged as a promising approach to suppress the autoimmune destruction of pancreatic beta cells. These EngTregs are designed to specifically target the pathogenic immune response at the site of inflammation.

Research has demonstrated that Tregs engineered with a chimeric antigen receptor (CAR) specific for the this compound peptide presented by the I-Ag7 MHC class II molecule can effectively prevent autoimmune diabetes in NOD mice. jci.org A single infusion of these InsB:R3-CAR-Tregs was shown to significantly delay the onset of type 1 diabetes in 95% of treated mice, with 35% remaining euglycemic for an extended period. frontiersin.org These engineered Tregs home to the pancreas and pancreatic lymph nodes, where they exert their suppressive functions. frontiersin.org

The mechanism of protection involves the enhanced suppressive function of these EngTregs upon encountering their cognate antigen. They have been shown to reduce the proliferation of pathogenic T cells and downregulate the expression of costimulatory molecules on dendritic cells. jci.org Studies have also highlighted that the efficacy of this approach is superior to that of polyclonal Tregs, which lack antigen specificity. frontiersin.org

Table 1: Efficacy of this compound-Specific Engineered Treg Adoptive Transfer in NOD Mice

Treatment Group Outcome Reference
InsB:R3-CAR-Tregs Delayed T1D onset in 95% of mice frontiersin.org
InsB:R3-CAR-Tregs 35% of mice remained diabetes-free frontiersin.org
Control Tregs Less effective than InsB:R3-CAR-Tregs frontiersin.org
InsB-g7 CAR Tregs Prevented adoptive transfer diabetes jci.org
InsB-g7 CAR Tregs Prevented spontaneous diabetes in WT NOD mice jci.org
Tolerogenic Dendritic Cell Approaches

Tolerogenic dendritic cells (tolDCs) are another cellular therapy vehicle being explored to induce antigen-specific tolerance in type 1 diabetes. These specialized antigen-presenting cells are modulated ex vivo to promote a regulatory rather than an inflammatory immune response upon presentation of autoantigens like this compound.

Studies have shown that nanoparticles encapsulating this compound, along with other tolerogenic agents, can prevent the onset of type 1 diabetes in 40% of treated pre-diabetic NOD mice. mdpi.com This approach was associated with decreased insulitis and an increased percentage of FoxP3+ Tregs. mdpi.com Another strategy involves the use of antisense oligonucleotides targeting costimulatory molecules (CD40, CD80, and CD86) in dendritic cells, which, when pulsed with this compound, could revert diabetes in new-onset NOD mice. mdpi.com

The administration of tolDCs treated with immunomodulatory agents like vitamin D3 has been shown to suppress T cell proliferation in vivo and promote migration to the pancreatic lymph nodes in NOD mice. wjgnet.com These approaches highlight the potential of using tolDCs to re-establish immune tolerance to insulin (B600854).

Combination Immunotherapeutic Regimens

Combining this compound-based therapies with other immunomodulatory agents has been investigated to enhance their therapeutic efficacy. These combination regimens aim to target multiple pathways involved in the autoimmune process.

Synergistic Effects with Immunomodulatory Agents (e.g., anti-CD3 mAb, G-CSF/RAPA)

The combination of this compound with a suboptimal dose of anti-CD3 monoclonal antibody (mAb) has demonstrated a synergistic effect in reversing type 1 diabetes in NOD mice. researchgate.net A lentiviral vector expressing this compound in hepatocytes, when combined with anti-CD3 mAb, reverted diabetes and prevented the recurrence of autoimmunity after islet transplantation in approximately 50% of NOD mice. nih.gov An optimized regimen of this combination therapy led to normoglycemia for 100 days post-alloislet transplantation. nih.govdiabetesjournals.org This combination therapy was also shown to allow for stable normoglycemia for up to 250 days in mice that received islet transplants. researchgate.net

Similarly, combining oral insulin administration with anti-CD3 therapy has been shown to enhance remission from recent-onset diabetes by augmenting the number of insulin-specific regulatory T cells. diabetesjournals.org

Another combination approach involves the use of Granulocyte-Colony Stimulating Factor (G-CSF) and rapamycin (B549165) (RAPA) alongside this compound immunization. While this compound/IFA immunization alone significantly prolonged syngeneic pancreatic islet survival, its combination with G-CSF/RAPA did not further increase the survival of allogeneic islets. plos.org This suggests that while combination therapies hold promise, the specific pairing of agents is crucial for achieving synergistic effects.

Table 2: Efficacy of this compound Combination Immunotherapies in NOD Mice

Combination Therapy Outcome Reference
LV.InsB + suboptimal anti-CD3 mAb Reverted diabetes in ~50% of mice after islet transplant nih.gov
Optimized LV.InsB + anti-CD3 mAb Normoglycemia for 100 days post-alloislet transplant nih.govdiabetesjournals.org
LV.InsB + anti-CD3 mAb Stable normoglycemia for up to 250 days post-islet transplant researchgate.net
This compound/IFA + G-CSF/RAPA No synergistic effect on allogeneic islet graft survival plos.org
Oral insulin + anti-CD3 mAb Enhanced remission from recent-onset diabetes diabetesjournals.org

Disease Prevention and Reversal in Animal Models

The NOD mouse is the most widely used animal model for studying type 1 diabetes and for testing the efficacy of potential therapies. Numerous studies have utilized this model to evaluate the ability of this compound-based immunotherapies to prevent and reverse the disease.

Non-Obese Diabetic (NOD) Mouse Model Studies

Immunization with the this compound peptide, particularly when formulated with an adjuvant like Incomplete Freund's Adjuvant (IFA) or alum, has been shown to protect a majority of prediabetic NOD mice from developing diabetes. nih.govfrontiersin.org A single subcutaneous immunization with this compound/IFA protected the majority of NOD mice at advanced stages of insulitis. nih.gov This protection is often associated with an increase in the number and function of Tregs. nih.gov

Studies have shown that this compound-based therapies can reduce the incidence of diabetes and the severity of insulitis. For instance, an InsB:8-24 peptide vaccine formulated with alum reduced diabetes incidence to 39% compared to 70% in untreated mice. frontiersin.org The treatment also led to a significant reduction in insulitis. nih.gov

However, the efficacy of these therapies is often dependent on the stage of the disease at which they are administered. While preventative strategies in young, pre-diabetic mice have shown considerable success, reversing established diabetes is more challenging. nih.gov Combination therapies, as discussed previously, have shown more promise in reversing recent-onset diabetes.

Table 3: Summary of this compound Monotherapy Studies in NOD Mice for Disease Prevention

Therapeutic Agent Age at Treatment Outcome (Diabetes Incidence) Insulitis Score Reference
This compound/IFA 5 and 9 weeks Significant protection Reduced nih.gov
InsB:8-24 peptide + alum 10 weeks 39% vs 70% (untreated) Reduced frontiersin.org
InsB:8-24 peptide alone 10 weeks 71% (no significant protection) Not specified frontiersin.org
This compound-coupled nanoparticles Pre-diabetic No protection in delaying diabetes recurrence in transplanted mice Not specified diabetesjournals.org

Humanized Mouse Models for Autoimmunity Research

To bridge the translational gap between standard animal models and human T1D, humanized mouse models have been developed. These models, which incorporate components of the human immune system, provide a unique platform to study the pathogenic potential of human T cells in an in vivo setting.

A significant advancement in this area involves the use of immunodeficient mice transplanted with human hematopoietic stem cells and thymus tissue, often on a background that includes transgenes for human leukocyte antigens (HLA), such as HLA-DQ8, which is strongly associated with T1D susceptibility. nih.govpnas.org In these models, researchers have demonstrated that the adoptive transfer of autologous human CD4+ T cells, engineered with a T-cell receptor (TCR) specific for the HLA-DQ8-restricted this compound peptide, can initiate the destruction of pancreatic β-cells and lead to the development of diabetes. nih.govpnas.org

Key findings from these humanized mouse models include:

Pathogenicity of this compound-specific Human T Cells: Direct evidence has been established showing that human CD4+ T cells recognizing this compound are capable of inducing insulitis (inflammation of the islets) and hyperglycemia. pnas.orgpnas.org

Requirement of Islet Stress: The induction of diabetes by these engineered T cells was observed when the recipient mice were also treated with a low dose of streptozotocin, a substance that causes stress to the islet β-cells. pnas.org This suggests that while the this compound-specific T cells are pathogenic, an initial inflammatory event or stress in the target tissue may be required for the disease to manifest. pnas.org

Complex Infiltration: Pancreatic infiltrates in diabetic humanized mice were not solely composed of the engineered this compound-specific T cells; other non-engineered human immune cells, including CD4+ T cells, CD8+ T cells, and B cells, were also present. pnas.org

These studies underscore the relevance of the this compound epitope in human T1D and provide a crucial preclinical tool for testing the efficacy of immunotherapies designed to target this specific autoimmune response. nih.govresearchgate.net

Islet Graft Survival in Transplant Models

Islet transplantation is a therapeutic option for T1D, but its success is hampered by both allogeneic rejection and the recurrence of the original autoimmune attack against the transplanted beta cells. diabetesjournals.orgresearchgate.net Preclinical studies in non-obese diabetic (NOD) mice, a primary animal model for T1D, have explored the use of this compound-based immunotherapies to protect transplanted islets.

The outcomes of these studies have been varied, indicating that the therapeutic context is critical. In some approaches, inducing tolerance to this compound has shown promise. For instance, combining a lentiviral vector that expresses this compound in hepatocytes with a low dose of anti-CD3 monoclonal antibody was effective in preventing the recurrence of autoimmunity after islet transplantation in approximately 50% of NOD mice. diabetesjournals.orgnih.gov This combined therapy led to long-term graft survival and normoglycemia. nih.govresearchgate.net

Conversely, other strategies have yielded different results. Treatment with nanoparticles loaded with the this compound peptide did not protect syngeneic islet grafts in diabetic NOD mice, even though this peptide is considered a major autoantigen. diabetesjournals.org This contrasts with the success of nanoparticles carrying a different insulin-derived epitope (a hybrid insulin peptide), which significantly prolonged graft survival. diabetesjournals.org Preliminary data from other research, however, suggests that tolerance induced with syngeneic antigen-presenting cells coupled with the this compound peptide can prevent diabetes onset in NOD mice. pnas.org

Therapeutic ApproachAnimal ModelOutcome on Islet Graft SurvivalReference(s)
This compound expressing lentivector + anti-CD3 mAbDiabetic NOD MicePrevented recurrence of autoimmunity and prolonged graft survival. nih.gov, diabetesjournals.org
This compound loaded nanoparticles (PLG-NPs)Diabetic NOD MiceShowed no protection for islet grafts. diabetesjournals.org
This compound coupled to ECDI-fixed splenocytesNOD MicePreliminary data suggests prevention of diabetes onset. pnas.org
This compound in Incomplete Freund's Adjuvant (IFA)Diabetic NOD MiceTemporarily controlled recurrent autoimmunity. researchgate.net

These findings highlight the complexity of targeting the autoimmune response to this compound in the context of transplantation. The success of an immunotherapy appears to depend heavily on the specific formulation and mechanism of tolerance induction.

Evaluation of Immunological Outcomes in Preclinical Studies

The efficacy of this compound-based immunotherapies in preclinical models is critically evaluated by assessing their impact on the components of the immune system, particularly the T cells that drive the autoimmune process.

Assessment of T Cell Responsiveness and Phenotype Shifts

A primary goal of this compound immunotherapy is to shift the T-cell response from a pathogenic to a regulated or tolerant state. Studies have shown that successful treatments induce profound changes in the phenotype and function of this compound-specific T cells.

Induction of T-cell Anergy: Some therapeutic approaches induce a state of anergy, or unresponsiveness, in pathogenic T cells. In one study, while an this compound nanoparticle therapy was not protective for islet grafts, it was noted that a large portion of this compound-specific T cells naturally exhibit an anergic phenotype upon encountering their antigen in islet grafts, even without treatment. diabetesjournals.org

Generation of Regulatory T cells (Tregs): A common mechanism for successful immunotherapy is the generation of antigen-specific FoxP3+ regulatory T cells (Tregs). diabetesjournals.org The combination therapy involving lentiviral vector delivery of this compound and anti-CD3 antibody was shown to increase the frequency of Tregs in the pancreatic lymph nodes and islet infiltrates of cured mice. nih.gov Subcutaneous immunization with this compound in incomplete Freund's adjuvant (IFA) also led to an increase in Treg numbers. nih.gov

Cytokine Profile Shift: Effective treatments often cause a shift in the balance of cytokines produced by T cells. In NOD mice that achieved long-term remission, T-cell reactivity to this compound in the pancreatic lymph nodes was characterized by a reduction in the pro-inflammatory cytokine IFN-γ and an increase in the regulatory cytokines IL-4 and TGF-β1. nih.gov The protective effect of this compound/IFA immunization was dependent on both IL-10 and IFN-γ, indicating a complex regulatory environment involving multiple cytokines. nih.gov

T-cell Unresponsiveness: Cured mice from the lentivector/anti-CD3 therapy showed T-cell unresponsiveness when their cells were stimulated with the this compound peptide ex vivo. diabetesjournals.orgnih.gov

Immunotherapy StrategyKey T Cell OutcomeCytokine ShiftReference(s)
LV.InsB + anti-CD3 mAbIncreased Treg frequency, T-cell unresponsiveness.Not specified. nih.gov, diabetesjournals.org
This compound in IFAIncreased Treg numbers.Protection dependent on IL-10 and IFN-γ. nih.gov
Nondepleting anti-CD4/CD8 AbsReduced pathogenic T cells in pancreas.Reduced IFN-γ; Increased IL-4 and TGF-β1 in PLN. nih.gov

These results demonstrate that this compound-based therapies can effectively reprogram the pathogenic T-cell response, a critical step toward achieving immunological control. diabetesjournals.orgsemanticscholar.org

Analysis of Autoantibody Profiles (if relevant to T-cell research)

While T cells are the direct effectors of beta-cell destruction, B cells and the autoantibodies they produce, particularly insulin autoantibodies (IAAs), are key features of T1D. The generation of these autoantibodies is a T-cell-dependent process, linking the T-cell response to this compound with this serological marker of autoimmunity.

Preclinical studies in NOD mice have established a clear connection. A pivotal study demonstrated that mutating a single amino acid in the this compound sequence, which prevents its presentation to T cells, not only protects NOD mice from diabetes but also completely ablates the development of IAAs. frontiersin.org This indicates that the T-cell response to the this compound epitope is essential for providing the "help" that B cells need to produce insulin autoantibodies. frontiersin.org

Furthermore, research in human subjects has shown a direct correlation between the frequency of circulating insulin-specific CD4+ T cells with an effector memory phenotype and the titers of insulin autoantibodies in patients with recent-onset T1D. nih.gov This suggests that the activity of the T cells that recognize insulin epitopes like this compound is linked to the B-cell autoimmune response. nih.gov The development of autoantibodies is considered an early and critical step in T1D pathogenesis, and microbial peptides that mimic this compound have been shown to increase the risk of this seroconversion in preclinical models and human cohorts. adameetingnews.org

Long-Term Immunological Control and Disease Remission

The ultimate goal of immunotherapy is to establish durable, antigen-specific tolerance that leads to long-term disease remission without the need for continuous intervention. Preclinical studies have shown that this compound-based therapies can achieve this in NOD mice.

A single subcutaneous injection of this compound in IFA was shown to protect the majority of NOD mice from diabetes, even when administered at advanced stages of insulitis. nih.gov Following treatment, many of the mice remained normoglycemic for over 35 weeks, demonstrating a long-term benefit. nih.gov This lasting protection was attributed to a dominant, Treg-mediated effect. nih.gov

Similarly, the combination therapy of this compound gene transfer to hepatocytes and anti-CD3 treatment not only reverted diabetes but also prevented the recurrence of autoimmunity after islet transplantation, with treated mice remaining normoglycemic for at least 100 days. diabetesjournals.orgnih.gov This indicates the establishment of a robust and lasting state of immunological control. nih.gov Studies using nondepleting antibodies against CD4 and CD8 have also induced indefinite remission in diabetic NOD mice, which was associated with the establishment of long-term, β-cell–specific T-cell tolerance. nih.gov

These findings from preclinical models provide a strong rationale for the clinical development of this compound-based immunotherapies, suggesting they have the potential to halt disease progression and induce lasting remission in T1D. researchgate.netnih.gov

Advanced Research Methodologies and Future Directions

In Vitro Cellular Assays for Immune Cell Characterization

In vitro assays are fundamental in dissecting the cellular responses to InsB 9-23. Techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and flow cytometry are pivotal for characterizing the function and phenotype of immune cells that recognize this peptide.

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound research, it has been instrumental in assessing T-cell activation. For instance, studies have used IFN-γ ELISpot assays to determine the response of human T-cell clones, isolated from T1D patients, to this compound and its potential microbial mimics. researchgate.net One study identified a peptide from the gut commensal bacterium Parabacteroides distasonis that activated this compound-specific human T-cell clones, as measured by IFN-γ secretion in an ELISpot assay. researchgate.net This demonstrates the utility of ELISpot in identifying cross-reactive immune responses that may trigger autoimmunity.

Flow cytometry is another indispensable tool, allowing for the multi-parameter analysis of individual cells within a heterogeneous population. It is used to identify and quantify specific immune cell subsets, their activation status, and their cytokine profiles. In research involving this compound, flow cytometry is used to analyze the frequency and phenotype of T-cells that respond to the peptide. For example, after in vitro expansion with the this compound peptide, T-cell lines can be analyzed for the expression of surface markers like CD4, CD8, CD44, and intracellular cytokines to assess their activation and differentiation state. diabetesjournals.org

Table 1: Application of In Vitro Cellular Assays in this compound Research
AssayApplication in this compound ResearchKey Findings
ELISpotQuantification of IFN-γ secreting T-cells upon stimulation with this compound or its mimics. researchgate.netIdentified cross-reactivity of human T-cell clones between this compound and a peptide from Parabacteroides distasonis. researchgate.net
Flow CytometryPhenotypic analysis of this compound-reactive T-cell lines, including activation markers (e.g., CD44) and regulatory T-cell markers. diabetesjournals.orgRevealed increased activation of this compound-specific T-cells and altered frequencies of regulatory T-cells in certain genetic models of T1D. diabetesjournals.org

Ex Vivo Immune Analysis Techniques

Ex vivo analysis of immune cells from animal models or human subjects provides a more direct insight into the physiological immune response to this compound. Key techniques in this area include intracellular cytokine staining (ICS) and tetramer staining.

Intracellular cytokine staining (ICS) , typically analyzed by flow cytometry, allows for the direct measurement of cytokine production by specific cell types following a short in vitro restimulation with an antigen. This method has been used to characterize the functional profile of this compound-specific T-cells from non-obese diabetic (NOD) mice, the primary animal model for T1D. For example, splenocytes from immunized mice can be restimulated with the this compound peptide, and the production of cytokines like IFN-γ and TNF-α by CD4+ T-cells can be quantified to assess the nature of the effector T-cell response. nih.gov

Tetramer staining is a powerful technique for directly visualizing and quantifying antigen-specific T-cells. It utilizes major histocompatibility complex (MHC) molecules complexed with a specific peptide (in this case, this compound) and linked to a fluorescently labeled streptavidin molecule, forming a tetramer. These tetramers bind with high avidity to T-cell receptors (TCRs) that recognize the specific peptide-MHC complex. This technique has been crucial in identifying and tracking this compound-reactive CD4+ T-cells in the pancreas, pancreatic lymph nodes, and spleen of NOD mice. nih.govfrontiersin.org Studies using tetramers have revealed the frequency and phenotype of these autoreactive cells during the progression of diabetes. nih.govfrontiersin.org

Molecular and Cellular Imaging in Autoimmune Models

Molecular and cellular imaging techniques offer the ability to visualize autoimmune processes non-invasively within a living organism. In the context of this compound research, these technologies are emerging as important tools to track the infiltration of immune cells into the pancreas and monitor the destruction of beta cells.

While specific applications of advanced imaging directly targeting this compound-specific cells are still developing, broader imaging modalities are employed in relevant autoimmune models. Magnetic Resonance Imaging (MRI), for example, is a noninvasive technology that can be used to characterize the degree of T-cell infiltration during insulitis in animal models of T1D. researchgate.net These imaging approaches provide valuable spatial and temporal information about the autoimmune attack on the pancreas, which is often initiated and propagated by T-cells specific for autoantigens like this compound. Future directions may involve the use of contrast agents or labeled probes that can specifically bind to this compound-reactive T-cells, allowing for their direct visualization in vivo.

Omics Approaches in this compound Research

"Omics" technologies, which allow for the large-scale study of biological molecules, have provided unprecedented insights into the complexities of the immune response to this compound. Key among these are gene expression profiling and T-cell receptor (TCR) sequencing.

Gene expression profiling , often performed using RNA sequencing (RNA-seq), allows for the analysis of the entire transcriptome of a cell population. This has been applied to this compound-reactive T-cells to understand the molecular pathways that are activated in these cells. By comparing the gene expression profiles of this compound-specific T-cells from different experimental conditions or genetic backgrounds, researchers can identify genes and pathways associated with pathogenicity or regulation. diabetesjournals.org For example, differential expression analysis can reveal upregulation of genes associated with T-cell activation and effector functions in pathogenic T-cells. diabetesjournals.org

TCR sequencing provides a deep analysis of the T-cell receptor repertoire, revealing the diversity and clonality of T-cells that respond to a specific antigen. High-throughput TCR sequencing has been used to analyze the repertoire of T-cells that are expanded in response to this compound immunization in NOD mice. diabetesjournals.org These studies have shown that the TCR repertoire of this compound-reactive T-cells can be restricted, suggesting an oligoclonal expansion of specific T-cell clones. diabetesjournals.org Single-cell sequencing approaches now allow for the simultaneous analysis of the TCR sequence and the transcriptome of individual this compound-specific T-cells, providing a powerful link between clonotype and function. pnas.org

Table 2: Omics Approaches in the Study of this compound-Specific T-Cells
Omics TechniqueMethodologyKey Insights in this compound Research
Gene Expression Profiling (RNA-seq)Comprehensive analysis of the transcriptome of this compound-reactive T-cells. diabetesjournals.orgIdentifies differentially expressed genes and pathways associated with T-cell pathogenicity and regulation. diabetesjournals.org
TCR SequencingHigh-throughput sequencing of TCR genes to analyze the diversity and clonality of the this compound-specific T-cell repertoire. diabetesjournals.orgpnas.orgReveals restricted diversity and oligoclonality of the autoreactive T-cell response. diabetesjournals.org Single-cell approaches link specific TCRs to functional states. pnas.org

Quantitative Systems Pharmacology (QSP) Modeling in Preclinical Immunotherapy

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic biological knowledge with experimental data to predict the behavior of a biological system in response to therapeutic interventions. In the context of this compound, QSP models are being developed to simulate the complex interactions between the immune system and beta cells, and to predict the efficacy of different immunotherapies.

These models can incorporate data on T-cell dynamics, cytokine release, and antigen presentation to simulate the progression of T1D. By representing the pharmacology of a drug within this biological context, QSP can be used to evaluate alternative therapeutic strategies, such as optimizing the dose and frequency of administration for antigen-specific therapies like a nasal this compound peptide. This approach has the potential to accelerate the translation of preclinical findings to clinical trials by providing a more quantitative understanding of the factors that influence therapeutic success.

Innovations in Antigen Delivery Systems and Formulations

The development of effective antigen-specific immunotherapies for T1D relies on the ability to deliver autoantigens like this compound in a manner that induces tolerance rather than immunity. This has led to significant innovation in antigen delivery systems and formulations.

One promising approach is the use of nanoparticles and microparticles to encapsulate this compound. These particles can be engineered to target specific antigen-presenting cells (APCs) and to co-deliver tolerogenic signals. For example, nanoparticles coated with peptide-MHC class II molecules, including those presenting this compound epitopes, have been shown to induce antigen-specific regulatory T-cells and resolve organ inflammation in animal models. nih.gov

Liposomes are another versatile delivery system. Liposomes encapsulating insulin (B600854) peptides, including this compound, have been shown to augment tolerance and prevent T1D in young NOD mice. frontiersin.org These formulations can also incorporate immunomodulatory molecules to further enhance their tolerogenic potential. These advanced delivery systems represent a key area of research for translating the concept of this compound-based immunotherapy into a viable clinical strategy.

Understanding the Role of the Microbiome in Autoantigenic Responses

There is growing evidence that the gut microbiome plays a significant role in modulating the immune system and influencing the development of autoimmune diseases like T1D. A key mechanism that has been explored in relation to this compound is molecular mimicry.

Molecular mimicry occurs when a microbial peptide has a similar structure to a self-peptide, leading to a cross-reactive immune response. Research has identified a peptide from the human gut commensal bacterium Parabacteroides distasonis that mimics the this compound epitope. pnas.org This bacterial peptide was shown to activate both human and mouse T-cells that are specific for this compound. pnas.org

Furthermore, colonization of NOD mice with P. distasonis was found to accelerate the onset of diabetes. pnas.org Analysis of human gut microbiome data has also revealed an association between the presence of this bacterial mimic and the development of T1D-related autoantibodies in children. pnas.orgadameetingnews.org These findings highlight the potential for the gut microbiome to act as a trigger for the autoimmune response against this compound, opening up new avenues for research into the environmental factors that contribute to T1D.

Q & A

Basic Research Questions

Q. What is the role of InsB 9-23 in the pathogenesis of Type 1 Diabetes (T1D) in non-obese diabetic (NOD) mice?

  • Methodological Answer : this compound is a critical autoantigenic epitope in T1D, driving CD4+ and CD8+ T-cell-mediated β-cell destruction. To investigate its role:

Experimental Models : Use 4–6-week-old NOD mice, as this age corresponds to early disease stages where this compound-specific immune responses dominate .

Immune Profiling : Employ flow cytometry to quantify pancreatic infiltration of T-cells and ELISA to measure anti-insulin autoantibodies.

Tolerance Induction : Administer Ag-SP (antigen-coupled splenocytes) conjugated with this compound to assess suppression of diabetes onset. Compare with control epitopes (e.g., GAD65 or IGRP) to confirm specificity .

Data Interpretation : Monitor disease incidence over 20+ weeks and correlate with histopathological scoring of insulitis.

Q. How does Ag-SP tolerance induction using this compound influence disease progression in preclinical models?

  • Methodological Answer :

Ag-SP Preparation : Crosslink this compound peptides to syngeneic splenocytes using ethylcarbodiimide (ECDI). Include controls with irrelevant epitopes to validate specificity .

Therapeutic Timing : Administer Ag-SP at 4–6 weeks (early intervention) and 19–21 weeks (late intervention) to evaluate stage-dependent efficacy. Late-stage interventions may require higher doses due to epitope spreading .

Mechanistic Analysis : Use adoptive transfer experiments to test if regulatory T-cells (Tregs) are essential for tolerance. Deplete Tregs in vivo (e.g., anti-CD25 antibodies) and measure disease resurgence.

Statistical Validation : Apply Kaplan-Meier survival analysis for diabetes incidence and ANOVA for immune cell counts.

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess the therapeutic efficacy of this compound in autoimmune diabetes?

  • Methodological Answer :

Epitope Selection : Prioritize this compound over other β-cell antigens (e.g., GAD65) due to its dominant role in early disease. Validate peptide purity via HPLC and mass spectrometry .

Experimental Controls : Include cohorts treated with scrambled peptides or vehicle-only Ag-SP to rule out nonspecific immune modulation.

Longitudinal Monitoring : Use non-invasive biomarkers (e.g., serum cytokines, glucose tolerance tests) to reduce animal sacrifice and enable repeated measurements.

Data Reproducibility : Follow CONSORT guidelines for preclinical trials, including randomization, blinding, and power analysis to determine sample sizes .

Q. How can researchers resolve contradictions in epitope-specific immune responses observed in this compound studies?

  • Methodological Answer :

Hypothesis Testing : Distinguish between primary (this compound-driven) and secondary (epitope-spread) immune responses using ELISpot assays with overlapping peptides .

Temporal Analysis : Collect longitudinal samples to map the evolution of T-cell reactivity. For example, early this compound dominance shifts to broader epitope recognition in late-stage disease .

Computational Modeling : Use tools like NetMHC for predicting MHC-binding affinities of this compound variants. Corrogate findings with in vivo data to identify immunodominant regions.

Meta-Analysis : Systematically review primary literature (avoiding unreliable sources like ) to identify consensus vs. conflicting results .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound intervention studies?

  • Methodological Answer :

Survival Data : Kaplan-Meier curves with log-rank tests to compare diabetes-free survival between treatment groups.

High-Dimensional Data : Use PCA or t-SNE to visualize immune cell subsets (e.g., Tregs, effector T-cells) from flow cytometry data.

Multivariate Analysis : Apply Cox proportional hazards models to adjust for covariates like age, sex, and baseline insulitis scores.

  • Example Table :
GroupDiabetes Incidence (%)Median Survival (Weeks)p-value
This compound20%>30<0.001
Control80%22

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when replicating this compound tolerance studies?

  • Methodological Answer :

Protocol Transparency : Publish detailed methods in supplementary materials, including Ag-SP conjugation ratios and peptide sequences .

Data Sharing : Deposit raw flow cytometry files and histopathology images in public repositories (e.g., FlowRepository, Zenodo).

Ethical Compliance : Obtain institutional animal care approvals (IACUC) and report attrition rates due to non-diabetes-related causes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.